BenchChemオンラインストアへようこそ!

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

NMDA receptor pharmacology GluN2B-selective antagonists Benzothiazole SAR

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 868230-76-6) is a halogenated benzothiazole amide featuring chlorine substituents at the 4- and 7-positions of the benzothiazole core and a 2-methylpropanamide (isobutyramide) moiety at the 2-position. This compound belongs to the benzothiazole amide class, which is widely explored in medicinal chemistry for antiviral, anticancer, and neuroprotective applications.

Molecular Formula C11H10Cl2N2OS
Molecular Weight 289.17
CAS No. 868230-76-6
Cat. No. B2499864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide
CAS868230-76-6
Molecular FormulaC11H10Cl2N2OS
Molecular Weight289.17
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C=CC(=C2S1)Cl)Cl
InChIInChI=1S/C11H10Cl2N2OS/c1-5(2)10(16)15-11-14-8-6(12)3-4-7(13)9(8)17-11/h3-5H,1-2H3,(H,14,15,16)
InChIKeyOIMQEMDTQMVMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 868230-76-6): Core Identity and Compound-Class Positioning for Procurement


N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 868230-76-6) is a halogenated benzothiazole amide featuring chlorine substituents at the 4- and 7-positions of the benzothiazole core and a 2-methylpropanamide (isobutyramide) moiety at the 2-position. This compound belongs to the benzothiazole amide class, which is widely explored in medicinal chemistry for antiviral, anticancer, and neuroprotective applications [1][2]. Its structural signature — the 4,7-dichloro configuration — distinguishes it from regioisomeric analogs (e.g., 4,5-dichloro or 5,7-dichloro variants) and mono-chloro benzothiazole amides, resulting in a distinct pharmacological profile that may be relevant for programs targeting ionotropic glutamate receptors or other benzothiazole-sensitive targets [3].

Why N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide Cannot Be Replaced by Generic Benzothiazole Amide Analogs


Benzothiazole amide derivatives exhibit pronounced regioisomer-dependent pharmacology; the position and number of chlorine substituents on the benzothiazole ring profoundly influence target affinity, selectivity, and metabolic stability [1][2]. The 4,7-dichloro substitution pattern generates an electronic distribution and steric topology that is distinct from the 4,5-dichloro or mono-chloro analogs, leading to differential binding at protein pockets such as the NMDA receptor GluN1a/GluN2B site [3]. Consequently, procurement of a generic 'dichlorobenzothiazole amide' without specifying the 4,7-regioisomer risks introducing compounds with divergent, or even absent, activity at the intended target, undermining assay reproducibility and SAR progression [2].

Quantitative Differentiation Evidence for N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide: Head-to-Head and Cross-Study Comparisons


NMDA Receptor GluN1a/GluN2B Inhibition: Target Engagement Comparison vs. Structurally Related Benzothiazole Amides

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide inhibits the human GluN1a/GluN2B NMDA receptor with an IC50 of 8.69 × 10³ nM (8.69 µM) in an electrophysiological assay measuring glycine/glutamate-induced current in HEK293 cells at -60 mV [1]. This activity profile is distinct from the high-picomolar to low-nanomolar potencies reported for certain benzothiazole-containing HIV-1 protease inhibitors (e.g., MKP97 series, Ki values in the picomolar range against wild-type HIV-1 protease) [2], indicating that the 4,7-dichlorobenzothiazole isobutyramide scaffold engages a different target class. The µM-range NMDA receptor activity represents a defined, measurable pharmacological anchor for this specific regioisomer.

NMDA receptor pharmacology GluN2B-selective antagonists Benzothiazole SAR

Regioisomer-Dependent Activity: 4,7-Dichloro vs. 4,5-Dichloro Benzothiazole Amide Comparison

The 4,7-dichloro substitution pattern on the benzothiazole core is documented to produce a different electronic surface potential and steric profile compared to the 4,5-dichloro regioisomer [1][2]. In benzothiazole amide SAR studies, even a single chlorine positional shift can alter in vitro target potency by >10-fold or switch target selectivity entirely [2]. The 4,7-dichloro isomer (CAS 868230-76-6) yields an IC50 of 8.69 µM at GluN1a/GluN2B [3]; data for the 4,5-dichloro isomer (CAS 797776-56-8) at the same target are not reported in BindingDB, implying either lack of activity or absence of testing. This regioisomeric gap itself constitutes a selection criterion: researchers targeting NMDA receptors with benzothiazole amides should specifically procure the 4,7-isomer as the only regioisomer with documented NMDA receptor engagement.

Regioisomeric selectivity Benzothiazole halogenation SAR Target engagement specificity

Metabolic Stability Advantage: 4,7-Dichloro Configuration and Reduced Oxidative Dehalogenation

Evidence from closely related benzothiazole amide analogs indicates that the 4,7-dichloro configuration reduces oxidative dehalogenation in hepatic microsomes compared to mono-chloro benzothiazole amide analogs [1]. While direct metabolic stability data (e.g., intrinsic clearance or t₁/₂) for CAS 868230-76-6 itself are not publicly available, this class-level finding suggests that the 4,7-dichloro substitution pattern may confer increased metabolic stability over mono-chloro variants, providing a rationale for prioritizing the 4,7-dichloro compound in programs where liver microsomal stability is a screening criterion.

Metabolic stability Hepatic microsome assay Oxidative dehalogenation

Structural Precedence in the HIV-1 Protease Inhibitor Pharmacophore: 4,7-Dichlorobenzothiazole as a Privileged Fragment

The benzothiazole core in general, and halogenated benzothiazole amides specifically, form critical structural components of multiple reported HIV-1 protease inhibitors, including the MKP series (MKP56, MKP73, MKP86, MKP97), which achieve picomolar Ki values against wild-type HIV-1 protease [1][2]. The 4,7-dichlorobenzothiazole fragment (as embedded in CAS 868230-76-6) represents a key building block for constructing such inhibitors. While the complete MKP97 molecule is significantly larger, the 4,7-dichlorobenzothiazole-amide fragment provides a validated starting point for structure-based design of protease inhibitors retaining activity against multidrug-resistant HIV-1 variants [1].

HIV-1 protease inhibitor Privileged fragment MKP inhibitor series

Recommended Application Scenarios for N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide Based on Differential Evidence


Neuroscience Drug Discovery: NMDA Receptor GluN1a/GluN2B Modulator Screening

The documented IC50 of 8.69 µM against the human GluN1a/GluN2B NMDA receptor in HEK293 cell-based electrophysiology assays [1] positions this compound as a tractable starting point for medicinal chemistry optimization of subunit-selective NMDA receptor antagonists. Programs targeting neurological disorders (stroke, neuropathic pain, depression, Alzheimer's disease) where GluN2B-selective modulation is desired can use this compound as a reference ligand. The 4,7-dichloro substitution pattern may provide a differentiated metabolic stability profile compared to mono-chloro analogs [2]. Researchers should confirm GluN2B selectivity over GluN2A, GluN2C, and GluN2D subunits experimentally.

Antiviral Research: Synthetic Building Block for Next-Generation HIV-1 Protease Inhibitors

The 4,7-dichlorobenzothiazole-2-amide core serves as a structurally validated precursor for constructing HIV-1 protease inhibitors in the MKP series, which have demonstrated picomolar Ki values against wild-type and multidrug-resistant HIV-1 protease variants [3]. Crystal structures at 1.55 Å resolution (PDB 4DJR) confirm the binding mode of benzothiazole-containing inhibitors, providing a rational basis for structure-guided optimization [3]. Procurement of this compound as a key intermediate enables SAR exploration of P2/P2' substituent effects on antiviral potency and resistance profiles.

Chemical Biology Tool Compound: Benzothiazole Amide Regioisomer Probe for Target ID Studies

As the only benzothiazole amide regioisomer with documented NMDA receptor activity in public databases, this compound can serve as a chemical probe to investigate the role of halogen substitution patterns in target recognition [1][4]. Parallel testing with the 4,5-dichloro isomer (CAS 797776-56-8) and mono-chloro benzothiazole amides in target engagement assays would generate regioisomer SAR that is currently absent from the literature, potentially revealing binding-pocket-specific halogen interactions.

ADME/PK Studies: Evaluating Halogenation Effects on Benzothiazole Metabolic Stability

Based on class-level evidence that the 4,7-dichloro configuration reduces oxidative dehalogenation relative to mono-chloro benzothiazole amide analogs [2], this compound is suitable for comparative in vitro metabolism studies (e.g., human/rat liver microsome or hepatocyte stability assays). Such studies can quantify the metabolic stability advantage and guide the design of benzothiazole-containing leads with improved pharmacokinetic profiles.

Quote Request

Request a Quote for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.